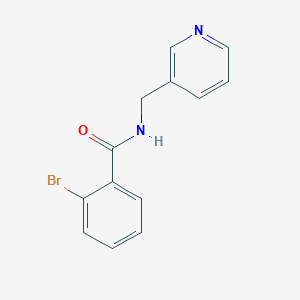
4-acetylphenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetylphenyl 2-bromobenzoate is an organic compound with the molecular formula C15H11BrO3 It is a derivative of benzoic acid and is characterized by the presence of an acetyl group attached to a phenyl ring and a bromine atom attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl 2-bromobenzoate typically involves the esterification of 4-acetylphenol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-acetylphenyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine, at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, usually in acidic or basic aqueous solutions.
Major Products
Substitution: Products such as 4-acetylphenyl 2-aminobenzoate or 4-acetylphenyl 2-thiobenzoate.
Reduction: 4-(1-hydroxyethyl)phenyl 2-bromobenzoate.
Oxidation: Quinone derivatives or other oxidized phenyl compounds.
Scientific Research Applications
4-acetylphenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-acetylphenyl 2-bromobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-acetylphenyl 4-bromobenzoate: Similar structure but with the bromine atom attached to the 4-position of the benzoate moiety.
4-acetylphenyl benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
4-bromophenyl 4-bromobenzoate: Contains two bromine atoms, increasing its reactivity and potential for multiple substitution reactions.
Uniqueness
4-acetylphenyl 2-bromobenzoate is unique due to the specific positioning of the acetyl and bromine groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
(4-acetylphenyl) 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)11-6-8-12(9-7-11)19-15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHKIBYXHCXWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)
![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
![2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-7,8-DIHYDRO-5H-1,6-NAPHTHYRIDINE-3-CARBONITRILE](/img/structure/B5725533.png)
![2-[(3,4-dimethoxyphenyl)amino]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone](/img/structure/B5725535.png)
![3-methyl-N-[3-(propanoylamino)phenyl]butanamide](/img/structure/B5725536.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5725560.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5725566.png)

